

Preclinical Profile of PR-104: A Hypoxia-Activated Prodrug in Oncology

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This technical guide provides an in-depth overview of the preclinical evaluation of PR-104, a hypoxia-activated prodrug that has been investigated for its potential in cancer therapy. PR-104 is a water-soluble phosphate ester "pre-prodrug" that is systemically converted to its more lipophilic alcohol derivative, PR-104A.[1][2] The therapeutic rationale for PR-104 is based on its selective activation to potent DNA cross-linking agents within the hypoxic microenvironment characteristic of many solid tumors.[1][3] This targeted activation is designed to spare healthy, well-oxygenated tissues, thereby improving the therapeutic index.

Mechanism of Action: Dual Activation Pathways

PR-104A, the active prodrug form, undergoes bioreductive activation through two principal mechanisms:

- Hypoxia-Dependent Activation: In environments with low oxygen concentration (pO2 < 1 mmHg), PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to its cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[4][5] These metabolites are reactive nitrogen mustards that induce DNA interstrand cross-links, leading to cell cycle arrest and apoptosis.[4][6]
- AKR1C3-Mediated Activation: PR-104A can also be activated independently of oxygen by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[4][5] This two-electron reduction process also generates the active metabolites PR-104H and PR-104M.[7] High expression of



AKR1C3 in certain tumor types, such as hepatocellular carcinoma and some leukemias, presents an additional therapeutic opportunity for PR-104, even in well-oxygenated tumor regions.[2][4][8]

The dual activation pathways of PR-104 are a key feature of its preclinical profile, offering potential efficacy in a broader range of tumor microenvironments.



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Caption: Activation pathway of the PR-104 pre-prodrug.

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of PR-104, providing insights into its potency and efficacy across various cancer models.

In Vitro Cytotoxicity

The cytotoxicity of PR-104A was evaluated in a panel of human tumor cell lines under both aerobic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR), calculated as the ratio of the IC50 under aerobic conditions to the IC50 under hypoxic conditions, indicates the degree of hypoxia-selective activation.

Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines



Cell Line	Cancer Type	Aerobic IC50 (μΜ)	Hypoxic IC50 (μM)	Hypoxic Cytotoxicity Ratio (HCR)	Reference
HepG2	Hepatocellula r Carcinoma	2.0	0.22	9	[4]
PLC/PRF/5	Hepatocellula r Carcinoma	14.0	0.52	27	[4]
SNU-398	Hepatocellula r Carcinoma	8.2	0.24	34	[4]
Нер3В	Hepatocellula r Carcinoma	50.0	0.20	250	[4]
HT29	Colon Cancer	>100	1.0	>100	[1]
SiHa	Cervical Cancer	20.0	0.8	25	[1]
H460	Lung Cancer	10.0	0.1	100	[1]

Note: IC50 values represent the concentration of PR-104A required to inhibit cell growth by 50%. Data is compiled from multiple preclinical studies.

In Vivo Efficacy in Xenograft Models

PR-104 has demonstrated significant anti-tumor activity in various human tumor xenograft models, both as a monotherapy and in combination with other anticancer agents.

Table 2: In Vivo Efficacy of PR-104 in Human Tumor Xenograft Models



Cancer Model	Treatment	Key Findings	Reference
HepG2 (HCC)	PR-104 Monotherapy	Significant reduction in tumor growth.	[4][5]
НерЗВ (НСС)	PR-104 Monotherapy	Significant reduction in tumor growth.	[4][5]
Multiple HCC Xenografts	PR-104 + Sorafenib	Significantly active in all 4 tested xenograft models (HepG2, PLC/PRF/5, SNU-398, Hep3B).	[4][5]
HT29, SiHa, H460	PR-104 Monotherapy	Greater killing of hypoxic and aerobic cells compared to conventional mustards at equivalent host toxicity.	[1][3]
Panc-01 (Pancreatic)	PR-104 + Gemcitabine	Greater than additive anti-tumor activity.	[1]
22RV1 (Prostate)	PR-104 + Docetaxel	Greater than additive anti-tumor activity.	[1]
T-ALL Xenografts	PR-104 Monotherapy	Exerted greater antileukemic efficacy than B-cell precursor ALL xenografts.	[8]

Pharmacokinetics in Mice

Pharmacokinetic studies in mice have characterized the conversion of PR-104 to PR-104A and its subsequent clearance.

Table 3: Pharmacokinetic Parameters of PR-104 and PR-104A in CD-1 nu/nu Mice



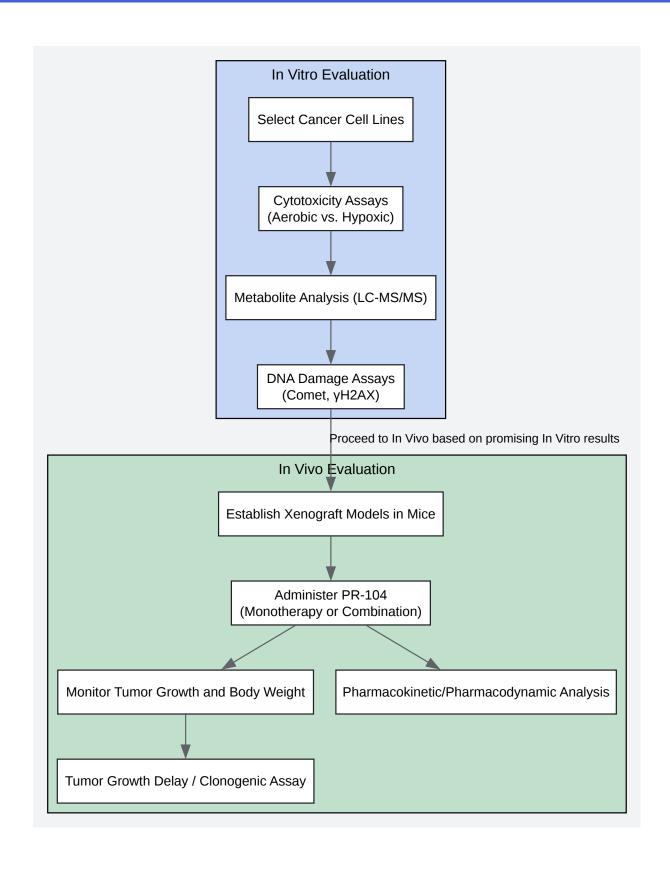
Compound	Dosing (0.56 mmol/kg)	Стах (µМ)	AUC (μM·h)
PR-104	Intravenous (IV)	~1000	~200
PR-104A	Intravenous (IV)	~80	~150
PR-104	Intraperitoneal (IP)	~100	~150
PR-104A	Intraperitoneal (IP)	~60	~200

Data adapted from Patterson et al., 2007, illustrating rapid conversion of PR-104 to PR-104A. [9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of PR-104.





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Caption: General experimental workflow for preclinical evaluation of PR-104.



In Vitro Cytotoxicity Assays

- Objective: To determine the concentration-dependent cytotoxic effects of PR-104A on cancer cell lines under both aerobic and hypoxic conditions.
- Method (Clonogenic Assay):
 - Cells are seeded at low density in culture plates.
 - After allowing cells to attach, they are exposed to varying concentrations of PR-104A for a defined period (e.g., 4 hours).
 - Exposure occurs in parallel under normoxic (21% O2) and hypoxic (<0.1% O2, achieved using an anaerobic chamber or hypoxia workstation) conditions.
 - Following drug exposure, the drug-containing medium is removed, and cells are washed and incubated in fresh medium for 7-14 days to allow for colony formation.
 - Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to untreated controls.
 - IC50 values are determined by plotting the surviving fraction against the drug concentration.[1][4]

In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of PR-104 in a living organism.
- Method:
 - Cell Inoculation: Human tumor cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flanks of immunocompromised mice (e.g., NOD/SCID or NIH-III nude mice).[4]
 - Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., mean diameter of 6 mm). Tumor volume is measured regularly (e.g., twice weekly) using calipers.[4]



- Treatment Administration: Mice are randomized into treatment and control groups. PR-104 is typically administered intravenously (IV) or intraperitoneally (IP) according to a specified schedule (e.g., once weekly).[1][4]
- Endpoint Analysis: The primary endpoint is often tumor growth delay, defined as the time
 taken for tumors to reach a predetermined size. Alternatively, at the end of the study,
 tumors may be excised for ex vivo clonogenic assays to determine the surviving fraction of
 tumor cells.[1][3] Animal body weight and general health are monitored as indicators of
 toxicity.

Assessment of Tumor Hypoxia

- Objective: To quantify the extent of hypoxia within the tumor microenvironment.
- Method (Pimonidazole Staining):
 - The hypoxia marker pimonidazole is administered to tumor-bearing mice.
 - Pimonidazole forms adducts with proteins in cells at low oxygen levels (pO2 < 10 mmHg).
 - After a set time, tumors are excised, fixed, and embedded in paraffin.
 - Tumor sections are then stained using an antibody specific for pimonidazole adducts (immunohistochemistry).
 - The stained area is quantified using image analysis software to determine the hypoxic fraction of the tumor.[4]

Analysis of PR-104A Metabolites

- Objective: To measure the levels of the active metabolites PR-104H and PR-104M.
- Method (LC-MS/MS):
 - Cell monolayers or tumor tissue homogenates are exposed to PR-104A.
 - Following exposure, cells or tissues are harvested, and metabolites are extracted.



 The levels of PR-104A, PR-104H, and PR-104M are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.[1][4]

DNA Damage Assays

- Objective: To confirm that PR-104 induces DNA damage, particularly under hypoxic conditions.
- Methods:
 - Comet Assay (Alkaline): This assay measures DNA single-strand breaks. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.
 Damaged DNA migrates further, forming a "comet tail." The extent of DNA damage is proportional to the tail length and intensity.[1][9]
 - γH2AX Immunostaining: Phosphorylation of the histone variant H2AX (to form γH2AX) is an early marker of DNA double-strand breaks. Cells are treated with PR-104A, fixed, and then stained with an antibody specific for γH2AX. The formation of distinct nuclear foci, visualized by fluorescence microscopy, indicates the presence of DNA double-strand breaks.[1][9]

Conclusion

Preclinical studies have established PR-104 as a novel hypoxia-activated prodrug with a dual mechanism of activation that is effective in a range of cancer models.[1][5] Its selective cytotoxicity in hypoxic environments and in tumors overexpressing AKR1C3 has been demonstrated both in vitro and in vivo.[4][8] The significant anti-tumor activity observed, particularly in combination with standard chemotherapies and targeted agents, underscored its clinical potential.[1][4] However, clinical development has faced challenges, including dose-limiting myelotoxicity, which is thought to be related to AKR1C3 expression in hematopoietic progenitor cells.[7][12][13] These findings highlight the critical importance of understanding both hypoxia-dependent and -independent activation pathways in the design and clinical translation of next-generation bioreductive prodrugs.



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